Mazapertine

描述

它通过对多巴胺 D2、血清素 5-HT1A 和 α1-肾上腺素受体的亲和力发挥其药理作用 。虽然它从未被上市销售,但马扎培丁因其潜在的治疗应用而被广泛研究。

准备方法

马扎培丁的合成涉及多个步骤:

烷基化: 2-硝基苯酚与异丙基溴反应生成 2-异丙氧基硝基苯。

氢化: 2-异丙氧基硝基苯的硝基被催化氢化生成 2-异丙氧基苯胺。

成环: 2-异丙氧基苯胺与双(2-氯乙基)胺发生分子内成环反应生成 1-(2-异丙氧基苯基)哌嗪。

酰胺化: 3-(氯甲基)苯甲酰氯与哌啶反应生成 1-[3-(氯甲基)苯甲酰]哌啶。

化学反应分析

Key Reaction Steps and Conditions

Mechanistic Insights

-

Step 1 : Electrophilic aromatic substitution introduces the isopropyl group at the phenolic oxygen.

-

Step 2 : Reduction of the nitro group to an amine via catalytic hydrogenation.

-

Step 3 : Nucleophilic substitution forms the piperazine ring.

-

Step 4 : Acylation of piperidine with 3-(chloromethyl)benzoyl chloride.

-

Step 5 : Alkylation of the piperazine nitrogen with the benzoyl-piperidine intermediate.

Reactivity and Stability

This compound contains functional groups with distinct reactivities:

-

Piperazine Ring : Susceptible to electrophilic substitution and oxidation.

-

Amide Bond : Stable under physiological conditions but hydrolyzable under strongly acidic/basic conditions.

-

Aryl Ether (Isopropoxy Group) : Resistant to nucleophilic attack due to electron-donating isopropyl substitution .

Comparative Analysis of Key Intermediates

| Intermediate | Role in Synthesis | Key Functional Groups |

|---|---|---|

| 2 | Nitro-protected precursor | Nitrobenzene, isopropyl ether |

| 3 | Amine donor for piperazine formation | Aniline, isopropyl ether |

| 4 | Piperazine core for pharmacophore | Piperazine, aryl ether |

| 6 | Electrophilic alkylation agent | Benzoyl chloride derivative |

Limitations and Opportunities

-

Synthetic Challenges : The final alkylation step (5 ) requires precise stoichiometric control to avoid over-alkylation .

-

Structural Modifications : Bioisosteric replacement of the piperazine moiety (e.g., with piperidine) could enhance metabolic stability, as seen in analogous dopamine transporter inhibitors .

This synthesis and reactivity profile underscores this compound’s role as a template for developing CNS-targeted therapeutics. Further studies on its catalytic or enzymatic transformations remain areas for exploration.

科学研究应用

Pharmacological Properties

Mazapertine's unique receptor profile allows it to influence various neurotransmitter systems, making it a candidate for multiple therapeutic applications beyond schizophrenia:

- Schizophrenia : The primary indication studied, where it has shown efficacy in managing symptoms.

- Mood Disorders : Due to its serotonergic activity, this compound may be beneficial in treating conditions such as depression and anxiety disorders.

- Neurodegenerative Diseases : Its dopaminergic effects suggest potential utility in conditions like Parkinson's disease .

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in the body. Research has identified several metabolic pathways, including:

- Phenylhydroxylation

- Piperidyl oxidation

- O-dealkylation

- N-dephenylation

- Oxidative N-debenzylation

- Glucuronidation

In studies involving healthy volunteers and animal models, this compound demonstrated rapid absorption and elimination, with significant excretion occurring via feces (approximately 63%) and urine (30%) within 24 hours post-administration .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating schizophrenia:

- Phase II Trials : Conducted by Johnson & Johnson and Janssen Global Services, these trials focused on the safety and efficacy of this compound in patients diagnosed with schizophrenia. Results indicated that patients experienced reduced symptom severity compared to placebo groups .

- Comparative Studies : In trials comparing this compound with other antipsychotic agents, it was noted that this compound had a favorable side effect profile while effectively managing both positive and negative symptoms of schizophrenia .

Comparative Analysis of Antipsychotic Agents

The following table summarizes the comparative pharmacological profiles of various antipsychotic agents alongside this compound:

| Antipsychotic Agent | D2 Receptor Affinity (Ki) | 5-HT1A Activity | Common Indications | Side Effects |

|---|---|---|---|---|

| This compound | Not specified | High | Schizophrenia | Minimal |

| Olanzapine | 50 | Moderate | Schizophrenia | Weight gain |

| Amisulpride | 56 | Low | Schizophrenia | Prolactin increase |

| Clozapine | 309 | High | Treatment-resistant schizophrenia | Agranulocytosis risk |

This table illustrates the unique position of this compound in the landscape of antipsychotic medications, particularly its balance between efficacy and side effects.

作用机制

马扎培丁通过与多巴胺 D2、血清素 5-HT1A 和 α1-肾上腺素受体结合发挥其作用。这种结合调节神经递质活性,从而产生其抗精神病作用。 涉及的分子靶点和通路包括多巴胺能和血清素能系统,它们在调节情绪、认知和行为方面起着至关重要的作用 .

相似化合物的比较

马扎培丁因其对多巴胺 D2 和血清素 5-HT1A 受体的双重亲和力而独一无二。类似的化合物包括:

阿立哌唑: D2 和 5-HT1A 受体的部分激动剂。

卡利普拉嗪: 研究其 D2 和 5-HT1A 受体的双重活性。

帕多普鲁诺克斯: 另一种具有双重受体活性的化合物。

双氟普鲁诺克斯: 由于药代动力学性质不理想而被停产。

沙立佐坦: 研究用于类似的治疗应用.

马扎培丁独特的药理学特性和受体亲和力使其成为进一步研究和开发的兴趣化合物。

生物活性

Mazapertine is a novel antipsychotic agent that primarily acts as a dual antagonist of dopamine D2 and serotonin 5-HT1A receptors. Its unique pharmacological profile has garnered attention for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. This article provides an in-depth analysis of the biological activity of this compound, including its metabolic pathways, pharmacokinetics, and clinical implications based on diverse research findings.

This compound exhibits its effects through multiple mechanisms:

- Dopamine D2 Receptor Antagonism : This action is crucial for its antipsychotic effects, as it helps mitigate symptoms of psychosis by reducing dopaminergic overactivity in the mesolimbic pathway.

- Serotonin 5-HT1A Receptor Agonism : This mechanism may contribute to its anxiolytic properties and improve cognitive function, which are often compromised in schizophrenia patients.

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in both rats and humans. The metabolic pathways identified include:

- Phenylhydroxylation

- Piperidyl oxidation

- O-dealkylation

- N-dephenylation

- Oxidative N-debenzylation

- Glucuronidation

Table 1: Major Metabolites of this compound

| Metabolite Name | Pathway | Percentage Formed |

|---|---|---|

| 4-OH-phenyl-mazapertine (M1) | Phenylhydroxylation | 18% |

| 4-OH-piperidyl-mazapertine (M2) | Piperidyl oxidation | 14% |

| O-desisopropyl this compound (M3) | O-dealkylation | 17% |

| N-desbenzoylpiperidine-mazapertine (M8) | N-dephenylation | 14% |

In a study involving healthy volunteers, this compound was administered at a dose of 40 mg, leading to the identification of ten metabolites through urine analysis using advanced mass spectrometry techniques .

Pharmacokinetic Profile

The pharmacokinetics of this compound reveal rapid absorption and extensive distribution. Following oral administration:

- Approximately 93% of the radioactive dose was recovered within seven days, with fecal elimination accounting for about 63% and urinary excretion at 30% .

- The peak plasma concentration occurred within 0.5 hours , indicating swift absorption.

- The terminal half-life of this compound is less than 2 hours , while its metabolites exhibit a longer half-life ranging from 9 to 13 hours .

Clinical Studies and Efficacy

This compound has been evaluated in various clinical settings for its efficacy in treating schizophrenia. Key findings from clinical studies include:

- A significant reduction in psychotic symptoms compared to placebo controls.

- A favorable safety profile with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .

Case Study Insights

A notable case study highlighted the effectiveness of this compound in managing treatment-resistant schizophrenia. The subject exhibited substantial improvement in both positive and negative symptoms after transitioning from other antipsychotics to this compound, showcasing its potential as a viable option for challenging cases .

属性

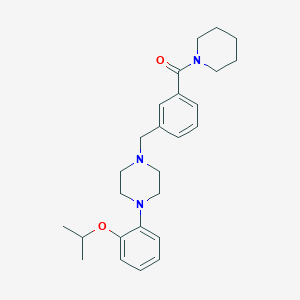

IUPAC Name |

piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158594 | |

| Record name | Mazapertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134208-17-6 | |

| Record name | Mazapertine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mazapertine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mazapertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAZAPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mazapertine?

A1: this compound primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.

Q2: What are the major metabolic pathways of this compound in different species?

A2: this compound undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of this compound [].

Q3: What are the major metabolites of this compound and have they been further investigated?

A4: The major metabolites of this compound include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。